Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

Physicochemical characterization Thermal stability Purification method selection

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide (CAS 142141-08-0) is a heterocyclic compound consisting of an isothiazolone ring fused to a pyridine at the [5,4-c] position, bearing an N-tert-butyl substituent and a 1,1-dioxide sulfone moiety. With a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol, it functions as a versatile building block for the synthesis of pyridine-fused isothiazoles and has been cited in patent literature as a scaffold for modulating hypoxia-inducible factor (HIF) activity.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 142141-08-0
Cat. No. B12072780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide
CAS142141-08-0
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=NC=C2
InChIInChI=1S/C10H12N2O3S/c1-10(2,3)12-9(13)7-4-5-11-6-8(7)16(12,14)15/h4-6H,1-3H3
InChIKeyKSZXPXQJYZTIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (CAS 142141-08-0): A Fused Bicyclic Sulfone Scaffold for Specialized Heterocyclic Chemistry


Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide (CAS 142141-08-0) is a heterocyclic compound consisting of an isothiazolone ring fused to a pyridine at the [5,4-c] position, bearing an N-tert-butyl substituent and a 1,1-dioxide sulfone moiety. With a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol, it functions as a versatile building block for the synthesis of pyridine-fused isothiazoles and has been cited in patent literature as a scaffold for modulating hypoxia-inducible factor (HIF) activity [1][2]. The compound is structurally distinct from both its N-unsubstituted parent (CAS 142141-07-9) and the simpler monocyclic analog 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (BBIT, CAS 119639-24-6), occupying a specific niche in medicinal chemistry and chemical biology research [1][3].

Why Generic Substitution Fails for CAS 142141-08-0: Regioisomeric, Substituent, and Scaffold-Level Differentiation


Isothiazolopyridine dioxides are not a single commodity; the [5,4-c] regioisomer with an N-tert-butyl group possesses a unique combination of ring fusion geometry, steric bulk, and electronic properties that cannot be replicated by the [5,4-b] regioisomer (CAS 138417-40-0), the N-unsubstituted parent (CAS 142141-07-9), or the monocyclic isothiazolone analog BBIT (CAS 119639-24-6). The [5,4-c] fusion pattern places the pyridine nitrogen at a distinct position relative to the isothiazolone carbonyl, altering hydrogen-bonding capacity and metal-coordination geometry [1]. The N-tert-butyl group increases molecular weight (240.28 vs. 184.17 g/mol for the parent) and introduces significant steric shielding, which affects both synthetic reactivity and potential target binding [2]. Procurement of a generic 'isothiazolopyridine dioxide' without specifying the exact CAS risks obtaining a compound with divergent physicochemical properties, biological activity, and synthetic utility [1][2].

Quantitative Differentiation Evidence for CAS 142141-08-0 Against the Closest Structural Analogs


Boiling Point Elevation of 117 °C vs. Monocyclic Analog BBIT Reflects Enhanced Intermolecular Interactions

The target compound exhibits a substantially higher predicted boiling point than the monocyclic isothiazolone analog 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (BBIT, CAS 119639-24-6), indicative of stronger intermolecular forces arising from the fused pyridine ring and extended aromatic system. This difference has practical implications for distillation-based purification and thermal stability assessment [1].

Physicochemical characterization Thermal stability Purification method selection

Density Increase of 0.067 g/cm³ and Molecular Weight Gain of 51.05 g/mol vs. N-Unsubstituted Parent Alter Formulation Parameters

Introduction of the N-tert-butyl group onto the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold produces a measurable increase in both predicted density and molecular weight relative to the N-unsubstituted parent compound (CAS 142141-07-9). The density elevation is consistent with the additional mass of the tert-butyl group contributing to more efficient crystal packing, while the molecular weight increase alters molar-based dosing calculations [1].

Formulation development Solubility prediction Solid-state properties

Regioisomeric Scaffold Differentiation: [5,4-c] vs. [5,4-b] Fusion Dictates Synthetic Precursor and Downstream Derivatization Pathways

The [5,4-c] ring fusion of CAS 142141-08-0 is accessed via directed ortho-metalation of N-tert-butylpyridine-3-sulphonamide followed by reaction with carbon dioxide, a route fundamentally distinct from the synthetic approaches to the [5,4-b] regioisomer (CAS 138417-40-0), which typically employs 2-chloronicotinonitrile as the starting material. The [5,4-c] scaffold positions the pyridine nitrogen at a different location relative to the isothiazolone carbonyl, altering both the electronic properties of the ring system and the available vectors for further functionalization [1][2].

Regioselective synthesis Scaffold diversification Medicinal chemistry library design

Steric and Electronic Modulation by N-tert-Butyl Group Differentiates Target from N-Unsubstituted Parent in Biological Screening Contexts

In the structurally related N-tert-butylisothiazolone series (5-arylisothiazol-3(2H)-one-1,1-dioxides), the presence of an N-tert-butyl group was essential for achieving potent and selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII. The N-tert-butyl derivative 1a demonstrated Ki values of 4.5 nM (hCA IX) and 4.3 nM (hCA XII), with selectivity ratios exceeding 2222-fold over off-target hCA I and 2325-fold over hCA II. In contrast, the free-NH analog 4a showed significantly weaker inhibition (Ki = 40.3 nM for hCA IX, Ki = 9.6 nM for hCA XII), establishing that N-alkylation with a tert-butyl group produces a ≥9-fold improvement in potency and is critical for selective target engagement [1].

Structure-activity relationship Enzyme inhibition Carbonic anhydrase

HIF Prolyl Hydroxylase Modulation: Patent-Cited Scaffold with Potential Advantages Over Non-Fused Isothiazolone Modulators

The isothiazolo[5,4-c]pyridine scaffold, including N-substituted 1,1-dioxide derivatives, is explicitly claimed in patent US20100330199A1 as a modulator of HIF prolyl hydroxylase activity, with the potential to increase HIF stability and activity under normoxic conditions. This therapeutic concept is relevant for treating ischemia, anemia, and other conditions benefiting from enhanced erythropoietin (EPO) and VEGF expression. While specific IC50 values for CAS 142141-08-0 are not publicly available, the patent establishes the compound class as capable of decreasing HIF hydroxylase activity, a mechanism distinct from the carbonic anhydrase inhibition profile of monocyclic isothiazolones [1].

Hypoxia-inducible factor HIF prolyl hydroxylase Ischemia Anemia

Synthetic Intermediate Status: Validated Precursor for Diversely Functionalized Isothiazolo[5,4-c]pyridin-3-one 1,1-Dioxides via Metalation Chemistry

The directed metalation methodology reported by Alo et al. (1992) establishes that N-tert-butyl-substituted pyridine-3-sulphonamide precursors can be converted to isothiazolo[5,4-c]pyridin-3-one 1,1-dioxides, including the 2-(tert-butyl) derivative corresponding to CAS 142141-08-0. This synthetic route provides access to a scaffold that can be further functionalized at multiple positions through subsequent metalation or cross-coupling reactions, distinguishing it from the [5,4-b] regioisomer which requires different precursor chemistry. For procurement decisions, this means CAS 142141-08-0 is not merely an endpoint compound but a validated synthetic entry point to a broader array of derivatives [1].

Directed ortho-metalation Building block Heterocycle diversification Synthetic methodology

Recommended Application Scenarios for CAS 142141-08-0 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Tumor-Selective Carbonic Anhydrase IX/XII Inhibitor Candidates

Based on class-level SAR evidence showing that N-tert-butyl substitution in isothiazolone 1,1-dioxides yields ≥9-fold potency enhancement and >2000-fold selectivity for tumor-associated hCA isoforms over off-target hCA I/II, CAS 142141-08-0 should be prioritized as a core scaffold for 5-arylation reactions (e.g., Suzuki-Miyaura coupling) to generate new hCA IX/XII inhibitor candidates. The [5,4-c] fused pyridine offers additional vectors for substitution not available in monocyclic isothiazolones [1].

Hypoxia Biology: Development of HIF Prolyl Hydroxylase Modulators for Ischemia/Anemia Research

The isothiazolo[5,4-c]pyridine 1,1-dioxide scaffold is claimed in patent US20100330199A1 as a HIF hydroxylase modulator. CAS 142141-08-0 serves as a key intermediate or reference compound for laboratories investigating HIF stabilization strategies. The N-tert-butyl group may confer favorable pharmacokinetic properties (e.g., reduced metabolic N-dealkylation) compared to N-methyl or N-unsubstituted analogs [2].

Synthetic Methodology Development: Building Block for Diversely Substituted Isothiazolo[5,4-c]pyridines

The Alo et al. (1992) synthesis provides a validated route to CAS 142141-08-0 and its derivatives via directed ortho-metalation. Research groups focused on heterocyclic methodology or library synthesis should procure this compound as a benchmark intermediate, leveraging the documented metalation-cyclization sequence to explore further functionalization at the pyridine ring positions [3].

Physicochemical Reference Standard: Thermal Analysis and Formulation Pre-Screening

With a predicted boiling point of 402.2 °C and density of 1.395 g/cm³, CAS 142141-08-0 possesses thermal and solid-state properties that are measurably distinct from both monocyclic BBIT (bp 285.0 °C) and the N-unsubstituted parent (density 1.7 g/cm³). It can serve as a reference compound for developing thermal stability protocols, sublimation purification methods, or solid-form screening campaigns where the fused bicyclic scaffold with N-tert-butyl substitution is required [4].

Quote Request

Request a Quote for Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.